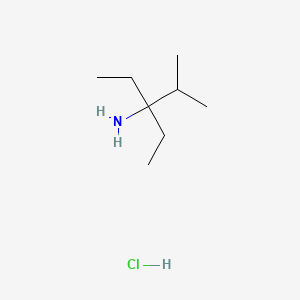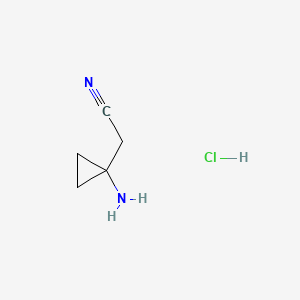
3-ethyl-2-methylpentan-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-methylpentan-3-amine hydrochloride (EMPAH) is an organic compound that has several potential applications in the field of scientific research. It is a derivative of the naturally occurring amino acid, lysine, and has been used in a variety of studies involving the synthesis of proteins, enzymes, and other biomolecules. EMPAH has also been used in studies involving drug delivery, neurodegenerative disorders, and cancer.
科学的研究の応用
3-ethyl-2-methylpentan-3-amine hydrochloride has been used in a variety of scientific research applications. It has been used in studies involving the synthesis of proteins, enzymes, and other biomolecules. It has also been used in studies involving drug delivery, neurodegenerative disorders, and cancer. This compound has also been used in studies involving the understanding of cell signaling pathways, as well as the development of new therapeutic agents.
作用機序
The exact mechanism of action of 3-ethyl-2-methylpentan-3-amine hydrochloride is not fully understood. However, it is believed to act as a stabilizer for proteins and enzymes, as well as a catalyst for the synthesis of other biomolecules. It is also believed to act as a modulator of cell signaling pathways and as a receptor agonist.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have an effect on the synthesis of proteins and enzymes, as well as on cell signaling pathways. It is also believed to have an effect on the regulation of gene expression, as well as on the production of neurotransmitters.
実験室実験の利点と制限
The use of 3-ethyl-2-methylpentan-3-amine hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is also relatively stable. It is also non-toxic and does not interfere with the synthesis of other biomolecules. However, this compound is also limited in its use in laboratory experiments due to its low solubility in water and its tendency to form insoluble salts.
将来の方向性
The potential future directions for 3-ethyl-2-methylpentan-3-amine hydrochloride are numerous. It could be used in the development of new therapeutic agents, as well as in the understanding of cell signaling pathways. It could also be used in the development of new drug delivery systems, as well as in the understanding of the mechanisms of neurodegenerative disorders and cancer. Additionally, this compound could be used in the development of new biosensors and diagnostic tools, as well as in the understanding of gene expression and the production of neurotransmitters.
合成法
3-ethyl-2-methylpentan-3-amine hydrochloride is synthesized by a process known as “alkylation”, which involves the reaction of an alkyl halide (a compound containing a halogen atom bonded to a carbon atom) with an amine (a compound containing a nitrogen atom bonded to two hydrogen atoms). In the synthesis of this compound, the alkyl halide is 3-bromopentane, and the amine is ethyl amine. The reaction between the two is carried out in the presence of a catalyst such as sodium hydroxide. The product of the reaction is a salt, which is then hydrolyzed to form the desired compound.
特性
IUPAC Name |
3-ethyl-2-methylpentan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-5-8(9,6-2)7(3)4;/h7H,5-6,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHBMGWLUFXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)


![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)

![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)



![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)